4-Bromomethyl-6,7-dimethoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromomethyl-6,7-dimethoxycoumarin involves bromination reactions and the incorporation of methoxy groups into the coumarin nucleus. Notable synthetic approaches include the use of bromination agents to introduce the bromomethyl group, followed by methoxylation to achieve the dimethoxycoumarin structure. These methods highlight the compound's accessibility for further chemical modifications (Farinotti et al., 1983).
Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-6,7-dimethoxycoumarin has been elucidated through various spectroscopic techniques, revealing its coumarin framework modified with bromomethyl and dimethoxy functional groups. These modifications significantly influence its chemical behavior and reactivity, making it a versatile compound for further functionalization and application in different chemical reactions (Basanagouda et al., 2011).
Chemical Reactions and Properties
4-Bromomethyl-6,7-dimethoxycoumarin participates in various chemical reactions, including coupling reactions, derivatization processes, and as a precursor for synthesizing complex molecules. Its bromomethyl group is highly reactive towards nucleophilic substitution reactions, making it a valuable building block in organic synthesis. Furthermore, its fluorescence properties have been exploited in chromatographic detection and labeling of carboxylic acids (Farinotti et al., 1983).
Scientific Research Applications
Fluorescent Label for Carboxylic Acids : This compound serves as a highly sensitive fluorescent label for carboxylic acids. It enables the sensitive evaluation of picomole amounts of these acids when using liquid chromatography combined with fluorescence detection (Farinotti et al., 1983).
Labeling Reagent for Fatty Acids : It has been used as a highly reactive and sensitive fluorescence labeling reagent for fatty acids, indicating its promise in carboxylic acid analysis (Takadate et al., 1992).
Derivatizing Reagent with Limitations : While useful as a derivatizing reagent for fatty acids, its utility is somewhat limited due to its susceptibility to base-catalyzed solvolysis (Ertel & Carstensen, 1987).
Applications in Selective Estrogen Receptor Modulation : It's involved in the synthesis of compounds for selective estrogen receptor modulation, showcasing its importance in pharmaceutical chemistry (Li et al., 2006).
Anti-Proliferative Activity in Cancer Research : This compound has shown anti-proliferative activity against murine adenocarcinoma cell lines, likely due to its alkylating ability (Simpson et al., 1998).
Probe in Hydration Dynamics : It is used as a fluorescence probe for studying hydration dynamics in biologically relevant systems, with potential applications in protein studies and enzyme substrates (Ghose et al., 2018).
Inhibitor in Vascular Diseases : A derivative, 4-senecioyloxymethyl-6,7-dimethoxycoumarin, acts as an angiogenesis inhibitor and is explored as a treatment for vascular diseases due to its improved water solubility and enhanced inhibitory activity (Nam et al., 2002).
Derivatizing Reagent-Kit : It can efficiently create a derivatizing reagent-kit for various compounds, offering high fluorescent products for various applications (Takadate et al., 1997).
Radioiodination Applications : The compound has been used in radioiodination, yielding specific products under certain conditions, demonstrating its utility in radiochemical studies (Baranowska-Kortylewicz & Kortylewicz, 1991).
Inhibiting Phytophthora Gummosis : It effectively inhibits the growth of Phytophthora gummosis and other fungi in vitro, indicating its potential in agricultural research (Afek et al., 1986).
Safety And Hazards
The safety data sheet for 4-Bromomethyl-6,7-dimethoxycoumarin indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(bromomethyl)-6,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODLBJJCNQFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237025 | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-6,7-dimethoxycoumarin | |
CAS RN |
88404-25-5 | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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